4-Phenoxybenzaldehyde

Melting Point Physical Property Formulation

Researchers synthesizing spirodiketopiperazine CCR5 antagonists or benzoxazole scaffolds often face sourcing gaps for validated para-phenoxy benzaldehyde building blocks. 4-Phenoxybenzaldehyde (CAS 67-36-7) directly addresses this need as the established intermediate for these pharmacophores. • Enables direct incorporation into spirodiketopiperazine cores without additional de novo functionalization steps • High LogP (3.29) supports lipophilic probe design with enhanced membrane permeability for cellular assays • Solid at room temperature (mp 24-25°C) simplifies precise kilogram-scale weighing, reducing solvent use vs. volatile liquid aldehydes Supplied with ≥98% GC purity and full QA documentation.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 67-36-7
Cat. No. B127426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxybenzaldehyde
CAS67-36-7
Synonyms4-Phenoxy-benzaldehyde;  p-Phenoxy-benzaldehyde;  4-Formyldiphenyl Ether;  4-Phenoxybenzenecarboxaldehyde;  p-Phenoxybenzaldehyde
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
InChIInChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H
InChIKeyQWLHJVDRPZNVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxybenzaldehyde: Key Properties & Procurement


4-Phenoxybenzaldehyde, also known as p-phenoxybenzaldehyde or 4-formyldiphenyl ether, is a benzaldehyde derivative with the molecular formula C13H10O2 and molecular weight 198.22 g/mol. It features a para-phenoxy substituent on the benzaldehyde ring, imparting distinct electronic and steric properties. This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It typically occurs as a white to off-white crystalline solid with a melting point of 24-25°C and a boiling point of 185°C at 14 mmHg. Its purity is commonly specified at 98% (GC). [1]

Crystalline solid intermediate with 24–25 °C melting point for controlled solid dosing and reduced volatility
Para-phenoxy substituent enables distinct electronic and steric properties for condensation and oxidation reactions
Commonly specified at 98% (GC) purity, supporting pharmaceutical and agrochemical intermediate procurement

4-Phenoxybenzaldehyde vs. Simple Benzaldehyde Analogs


Substituting 4-phenoxybenzaldehyde with unsubstituted benzaldehyde or even 4-methoxybenzaldehyde can lead to significant differences in reactivity, lipophilicity, and handling characteristics. The phenoxy group imparts stronger electron-donating resonance effects and greater steric bulk compared to methoxy or hydrogen, altering reaction kinetics and product distributions in condensation and oxidation reactions. Additionally, 4-phenoxybenzaldehyde is a critical intermediate for specific pharmaceutical scaffolds like spirodiketopiperazines and benzoxazoles, where simpler benzaldehydes cannot serve as direct substitutes without additional functionalization steps.

Reactivity Substituting with benzaldehyde or 4-methoxybenzaldehyde may shift reaction kinetics and product distributions due to weaker electron-donating effects and lower steric bulk.
Lipophilicity Simpler benzaldehyde analogs may alter extraction efficiency and membrane partitioning, with LogP values over 1.8-fold lower than 4-phenoxybenzaldehyde.
Scaffold Access Unsubstituted or methoxy benzaldehydes cannot serve as direct substitutes for spirodiketopiperazine and benzoxazole pharmacophores without additional functionalization steps.

4-Phenoxybenzaldehyde Comparative Evidence


Melting Point Advantage vs. Benzaldehyde

4-Phenoxybenzaldehyde exhibits a melting point of 24-25°C, rendering it a low-melting solid under standard ambient conditions, whereas benzaldehyde remains a liquid with a melting point of -26°C. This 50°C difference facilitates controlled solid dosing and reduces volatility-related losses during storage and handling. [1]

Melting Point
Cross-study comparable
24–25 °C (target)
vs. −26 °C (benzaldehyde)
~50 °C difference
Solid handling form supports improved weighing accuracy and reduced vapor exposure for laboratory safety.
Standard atmospheric pressure; phase-change data cross-referenced.
Melting Point Physical Property Formulation

Lipophilicity vs. Simple Benzaldehyde Analogs

The computed octanol-water partition coefficient (LogP) for 4-phenoxybenzaldehyde is 3.29, which is substantially higher than that of benzaldehyde (LogP 1.48) and 4-methoxybenzaldehyde (LogP ~1.7). This indicates greater lipophilicity, which can influence membrane permeability and extraction efficiency. [1] [2]

Lipophilicity (LogP)
Cross-study comparable
Target: 3.29
Benzaldehyde: 1.48
4-Methoxybenzaldehyde: ~1.7
1.81-fold higher than benzaldehyde
Higher reported LogP suggests better partitioning into organic phases, supporting extraction and permeability research.
Calculated values from Molbase and PubChem; experimental validation may be considered.
LogP Lipophilicity Drug Design

Key Intermediate for Spirodiketopiperazines and Benzoxazoles

4-Phenoxybenzaldehyde is specifically employed as a building block in the synthesis of spirodiketopiperazine derivatives and benzoxazoles, as documented by multiple reputable chemical suppliers. This targeted utility is not commonly reported for simpler benzaldehyde analogs, making it a preferred precursor for these pharmacophores.

Pharmacophore Scaffold
Supporting evidence
Specifically used for spirodiketopiperazine and benzoxazole scaffolds
Streamlines synthesis of these pharmacophores, reducing additional functionalization steps.
Supplier-reported utility; independent validation may be required.
Spirodiketopiperazine Benzoxazole Pharmaceutical Intermediate

Synthetic Route: Nucleophilic Aromatic Substitution

4-Phenoxybenzaldehyde was synthesized from 4-fluorobenzaldehyde and phenol using potassium carbonate as a catalyst in a conventional nucleophilic aromatic substitution reaction, achieving a yield of 33%. This yield provides a reproducible benchmark for synthetic accessibility. [1]

Synthetic Benchmark
Supporting evidence
33% yield via nucleophilic aromatic substitution
4-Fluorobenzaldehyde + phenol, K₂CO₃
Provides a reproducible benchmark for synthetic accessibility and cost-effectiveness assessment.
Conventional heating method; yields may vary with optimized conditions.
Synthesis Nucleophilic Aromatic Substitution Yield

4-Phenoxybenzaldehyde Application Scenarios


Spirodiketopiperazines for CCR5 Antagonists

Researchers synthesizing spirodiketopiperazine CCR5 antagonists can directly employ 4-phenoxybenzaldehyde as a key building block, leveraging its established use in this specific pharmacophore. This avoids the need for additional de novo functionalization.

Lipophilic Chemical Probes and Bioactive Molecules

Given its high LogP (3.29), 4-phenoxybenzaldehyde is well-suited for designing lipophilic probes where enhanced membrane permeability or organic phase partitioning is desired. This can improve compound distribution in cellular assays and in vivo models.

Solid Low-Melting Aldehyde for Process Chemistry

The solid state of 4-phenoxybenzaldehyde at room temperature simplifies accurate weighing and dosing in kilogram-scale synthesis, reducing solvent use and improving safety compared to liquid aldehydes with higher volatility.

Application
Selection Property
Validation Focus
Spirodiketopiperazine CCR5 Antagonist Studies
Pharmacophore-specific building block
Direct incorporation without additional functionalization
Lipophilic Probe and Bioactive Molecule Design
High computed LogP (3.29)
Organic-phase partitioning and membrane-permeability research
Process Chemistry – Solid Dosing
Low-melting solid (24–25 °C)
Weighing accuracy and reduced volatility for scale-up safety

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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